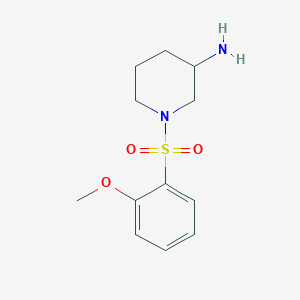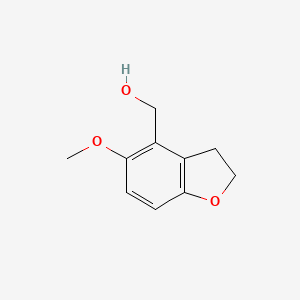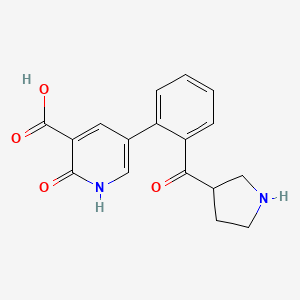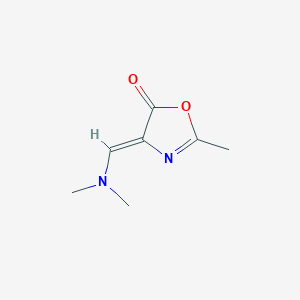
3,5-Dichloro-4-fluorophenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is a halogenated phenacyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the phenyl ring, and a bromine atom on the acyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-4-fluorophenacyl bromide typically involves the bromination of 3,5-dichloro-4-fluoroacetophenone. One common method includes the following steps :
Bromination: 3,5-dichloro-4-fluoroacetophenone is dissolved in an appropriate solvent, such as acetic acid or chloroform.
Addition of Bromine: Bromine is added dropwise to the solution under controlled temperature conditions.
Reaction Completion: The reaction mixture is stirred until the bromination is complete, typically monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Safety measures are also implemented to handle the reactive bromine and other hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives.
Scientific Research Applications
3,5-Dichloro-4-fluorophenacyl bromide is utilized in various scientific research fields :
Chemistry: As a versatile intermediate in organic synthesis, it is used to prepare various fluorinated and chlorinated compounds.
Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorophenacyl bromide involves its reactivity as an electrophile. The bromine atom on the acyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The chlorine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-fluoroacetophenone: A precursor in the synthesis of 3,5-Dichloro-4-fluorophenacyl bromide.
3,5-Dichloro-4-fluorobenzyl bromide: Another halogenated phenacyl bromide derivative with similar reactivity.
3,5-Dichloro-4-fluorophenylacetic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to the combination of chlorine, fluorine, and bromine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H4BrCl2FO |
|---|---|
Molecular Weight |
285.92 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
InChI Key |
WJJUOEPNZSCSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)

![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

